Bolandiol

Description

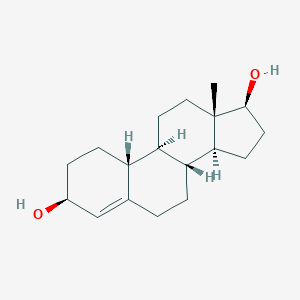

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041027 | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19793-20-5 | |

| Record name | Bolandiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19793-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolandiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolandiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry of Bolandiol

Retrosynthetic Analysis of the Bolandiol Core Structure

A retrosynthetic analysis of the this compound core structure (estr-4-ene-3β,17β-diol) would consider potential disconnections that lead to readily available starting materials. The key features are the estr-4-ene ring system and the β-oriented hydroxyl groups at C3 and C17.

One potential retrosynthetic approach involves disconnecting the C3-O bond and the C17-O bond, suggesting a diketone precursor, such as 19-norandrost-4-ene-3,17-dione (19-norandrostenedione). Further disconnection could involve the removal of the C19 methyl group from a testosterone (B1683101) or androstenedione (B190577) derivative. Alternatively, a Birch reduction of an aromatic A-ring steroid, such as an estradiol (B170435) derivative, could introduce the estr-4-ene structure and the 19-nor characteristic.

Precursor Compounds and Starting Materials in this compound Synthesis

Based on synthetic strategies for 19-norsteroids, common precursor compounds and starting materials for this compound synthesis include:

Estradiol Derivatives: Estradiol or its derivatives, such as 17β-estradiol-3-methyl ether, can serve as starting materials, particularly for routes involving Birch reduction to achieve the 19-nor structure. lookchem.com

Testosterone or Nandrolone (B1676933) Derivatives: Modifications to the structure of testosterone or nandrolone are also considered routes for this compound synthesis, involving the removal of the C19 methyl group and functionalization at C3 and C17.

19-Norandrostenedione (B190405): This diketone is a direct precursor that can be reduced to yield this compound. nih.gov

Established Chemical Synthesis Pathways for this compound

While detailed industrial synthesis information may be limited in public literature, several plausible chemical synthesis pathways for this compound have been inferred or described in research.

Birch Reduction Strategies Applied to Estradiol Derivatives

Birch reduction is a significant method for the synthesis of 19-norsteroids, including potential routes to this compound. This reaction typically involves the reduction of an aromatic ring to a 1,4-cyclohexadiene (B1204751) using an alkali metal (such as lithium or sodium) in liquid ammonia, often in the presence of a proton source like an alcohol. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com

A plausible route starting from an estradiol derivative, such as 17β-estradiol-3-methyl ether, involves the Birch reduction of the aromatic A-ring. lookchem.com This step introduces the 19-nor configuration and a non-aromatic ring system. Subsequent steps would involve the removal of the methyl ether protecting group and selective reduction of any resulting ketone functionalities to yield the desired 3β,17β-diol configuration. lookchem.com

Research on the stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a related 19-norsteroid, from 17β-estradiol-3-methyl ether highlights a four-step process that includes Birch reduction of the aromatic ring. lookchem.com While this specific example yields a different isomer (17α-diol and a 5(10)-ene), it illustrates the application of Birch reduction in generating the 19-nor skeleton from estradiol derivatives. lookchem.com

Chemical Reduction Methodologies for 19-Norandrostenedione

19-Norandrostenedione (estr-4-ene-3,17-dione) is a key intermediate that can be chemically reduced to produce this compound (estr-4-ene-3β,17β-diol). nih.gov This involves the reduction of the ketone groups at both the C3 and C17 positions.

Catalytic hydrogenation or reduction using reagents like sodium borohydride (B1222165) are common chemical reduction methodologies applicable to this conversion. These methods aim to selectively reduce the ketone functionalities to hydroxyl groups with the desired β-stereochemistry.

Microbial Biotransformation Approaches in this compound Production

Microbial biotransformation offers an alternative or complementary approach to chemical synthesis for producing steroids, including potentially this compound. hyphadiscovery.comnmb-journal.comscielo.brrushim.runih.gov This process utilizes microorganisms or their enzymes to catalyze specific chemical reactions. nmb-journal.comrushim.ru

While direct evidence for the large-scale microbial production of this compound is limited in the provided information, microbial systems, particularly those with 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, could potentially convert 19-norandrostenedione to this compound. 3β-HSD enzymes are known to catalyze the interconversion of 3-oxo and 3β-hydroxy steroids.

Microbial biotransformation is recognized for its ability to perform selective conversions, which can be advantageous in complex molecule synthesis like steroids. scielo.br Research in microbial biotransformation has explored the use of various microorganisms for steroid modifications.

Stereoselective Synthesis Methodologies for this compound

Stereoselective synthesis is crucial for producing this compound with the correct 3β and 17β hydroxyl configurations. Achieving high stereoselectivity ensures the desired biological activity and minimizes the formation of unwanted isomers.

Methods employed in the stereoselective synthesis of steroids and related 19-norsteroids can be applied to this compound. These methodologies often involve:

Use of Stereoselective Reducing Agents: Employing reducing agents that favor the formation of a specific stereoisomer of the hydroxyl group. For example, certain reducing agents can preferentially deliver hydride to one face of a ketone, leading to a specific alcohol stereochemistry.

Chiral Catalysts: Utilizing chiral catalysts in reduction reactions to induce asymmetry and control the stereochemical outcome. Noyori asymmetric transfer hydrogenation is an example of a stereoselective reduction technique used in steroid synthesis. lookchem.com

Protecting Group Strategies: Employing protecting groups to block certain functionalities and direct the reaction to the desired site with control over stereochemistry.

Enzymatic Transformations: Microbial biotransformation and isolated enzymes can exhibit high stereoselectivity, offering a route to specifically form the 3β and 17β hydroxyl groups. rushim.ru

A reported stereoselective synthesis of a related 19-norsteroid involved a four-step process including Mitsunobu inversion for stereochemical inversion at C17 and Noyori asymmetric transfer hydrogenation for stereoselective reduction of a ketone at C3. lookchem.com These techniques illustrate the types of methodologies applicable to achieving stereocontrol in this compound synthesis.

Chemical Reactivity and Derivatization of Bolandiol

Oxidation Reactions of the Estr-4-ene Backbone

Oxidation reactions involving the estr-4-ene backbone of bolandiol can lead to the formation of keto groups. A key oxidation product is 19-norandrostenedione (B190405) (estr-4-ene-3,17-dione), which involves the oxidation of both the 3β-hydroxyl group and the 17β-hydroxyl group to ketones wikipedia.org. Common oxidizing agents such as chromium trioxide and potassium permanganate (B83412) can be employed for such transformations .

Reduction Pathways Leading to 19-Norandrostane Derivatives

Reduction of this compound can result in the formation of 19-norandrostane derivatives. The reduction of the double bond in the estr-4-ene structure and/or the reduction of potential keto groups (if this compound is formed from an oxidized precursor) can lead to saturated or partially saturated ring systems. Sodium borohydride (B1222165) and lithium aluminum hydride are frequently used reducing agents in steroid chemistry and could be applied to this compound or its derivatives . For example, chemical reduction of 19-norandrostenedione using catalytic hydrogenation or sodium borohydride can yield this compound .

Functional Group Interconversions and Substitution Reactions

The hydroxyl groups at positions 3 and 17 of this compound are susceptible to various functional group interconversions and substitution reactions typical of alcohols. These can include esterification, ether formation, or halogenation under appropriate conditions. The dipropionate ester of this compound is an example of esterification wikipedia.orgwikipedia.org. Various functional groups can be introduced at different positions on the steroid backbone through substitution reactions using reagents such as halogens and organometallic compounds .

Derivatization Strategies for Analytical Characterization

Derivatization is a crucial step in the analytical characterization of steroids like this compound, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS). Derivatization enhances volatility and thermal stability, improving chromatographic separation and allowing for the generation of characteristic fragmentation patterns in the mass spectrometer mdpi.com.

Trimethylsilylation Procedures and Reagents

Trimethylsilylation is a widely used derivatization technique for hydroxyl-containing steroids. It involves the replacement of the hydrogen atom of a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This typically results in increased volatility and improved peak shape in GC analysis. Reagents commonly used for trimethylsilylation include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) ebi.ac.ukmdpi.com. A typical procedure might involve dissolving the steroid in a suitable solvent and adding the silylating reagent(s), followed by heating to ensure complete derivatization mdpi.com. For instance, a method for analyzing anabolic steroids involved MSTFA-trimethyliodosilane (TMIS) derivatization prior to GC-MS analysis ebi.ac.uk.

In Vitro Enzymatic Transformations of Bolandiol

Evaluation of Aromatase-Mediated Conversion of Bolandiol

Aromatase (CYP19A1) is a key enzyme in steroidogenesis, responsible for the conversion of androgens into estrogens through the aromatization of the A-ring of the steroid nucleus. To determine if this compound can be converted to estrogenic compounds, in vitro assays with human aromatase have been conducted.

Detailed research findings from a study utilizing purified recombinant human aromatase incubated with this compound showed no detectable formation of 17β-estradiol. taylorfrancis.com In this study, Testosterone (B1683101), a known substrate of aromatase, was used as a positive control and showed a time-dependent conversion to 17β-estradiol, which was complete by 120 minutes. taylorfrancis.com In contrast, under the same experimental conditions, no aromatization of this compound was observed for up to 180 minutes of incubation. taylorfrancis.com The limit of detection for the assay was 20 ng, indicating that if any conversion occurred, it was below this threshold. taylorfrancis.com

| Substrate | Incubation Time (minutes) | Metabolite Formed | Conversion Detected |

|---|---|---|---|

| Testosterone (Positive Control) | 60 | 17β-estradiol | Yes (Linear Conversion) |

| Testosterone (Positive Control) | 120 | 17β-estradiol | Yes (Complete Conversion) |

| This compound | 180 | 17β-estradiol | No |

These findings strongly suggest that this compound is not a substrate for human aromatase in vitro, and therefore, its biological effects are unlikely to be mediated by conversion to estrogenic metabolites. taylorfrancis.com

Analysis of 5α-Reductase Activity on this compound

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This metabolic step is significant in androgen-sensitive tissues. The potential for this compound to be metabolized by 5α-reductase has been a subject of investigation to understand its androgenic profile.

While direct in vitro studies detailing the kinetics of this compound with purified 5α-reductase are not extensively available in the reviewed literature, in vivo studies provide indirect evidence. In a study with castrated rats, the concurrent administration of a dual 5α-reductase inhibitor, dutasteride, did not inhibit the stimulation of sex accessory gland weights by this compound. taylorfrancis.comsielc.comnih.gov This is in contrast to testosterone, where the effects on these tissues were significantly suppressed by the inhibitor. taylorfrancis.com This suggests that this compound does not require 5α-reduction to exert its biological effects and is likely a poor substrate for this enzyme. taylorfrancis.com Theoretically, if this compound were a substrate for 5α-reductase, it would be converted to tetrahydronandrolone (5α-estran-3β,17β-diol). taylorfrancis.comnih.gov

| Compound | Enzyme | Potential Metabolite | In Vitro Conversion Data |

|---|---|---|---|

| This compound | 5α-Reductase | Tetrahydronandrolone | Not available in reviewed literature; in vivo evidence suggests minimal to no conversion. taylorfrancis.com |

Investigation of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is a crucial enzyme in the biosynthesis of all classes of steroid hormones, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. researchgate.netoup.com It has been suggested that the anabolic activity of this compound may be attributable to its conversion by 3β-HSD to the potent anabolic steroid, 19-nortestosterone (nandrolone). taylorfrancis.comnih.govnih.gov This is supported by the detection of increased urinary metabolites of 19-nortestosterone in men after oral administration of this compound. taylorfrancis.comnih.gov

| Substrate | Enzyme | Primary Metabolite | Evidence |

|---|---|---|---|

| This compound | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 19-Nortestosterone | Suggested as a major metabolic pathway based on in vivo human data. taylorfrancis.comnih.gov |

Characterization of Enzyme-Substrate Interactions in Recombinant Systems

The use of recombinant enzyme systems is a powerful tool for characterizing the specific interactions between a substrate and an enzyme in a controlled environment, free from other confounding metabolic enzymes.

In the case of this compound, its interaction with aromatase has been studied using a recombinant human aromatase system. taylorfrancis.com These systems typically involve the expression of the human enzyme in a host system, such as insect cells or bacteria, followed by purification. The purified enzyme is then incubated with the substrate (this compound) and necessary co-factors (e.g., NADPH). The results from such a system demonstrated a lack of affinity of this compound for the active site of aromatase, as no product formation was detected. taylorfrancis.com

For 5α-reductase and 3β-HSD, while specific studies with this compound are not detailed in the available literature, recombinant systems are a standard method to assess substrate specificity and enzyme kinetics for other steroids. mybiosource.com Such studies would allow for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing quantitative insights into the efficiency of this compound as a substrate for these enzymes.

Methodological Considerations for In Vitro Enzymatic Studies of this compound

Conducting reliable in vitro enzymatic studies of this compound requires careful consideration of several methodological factors to ensure the accuracy and reproducibility of the findings.

Enzyme Source: The choice of enzyme source is critical. Purified recombinant human enzymes are often preferred as they eliminate the potential for metabolism by other enzymes present in tissue homogenates or microsomal preparations. taylorfrancis.commybiosource.com When using tissue preparations, it is important to characterize the presence and activity of potentially interfering enzymes.

Assay Conditions: The incubation conditions must be optimized for each enzyme. This includes pH, temperature, and the concentration of co-factors such as NADPH for reductive enzymes like 5α-reductase and NAD+ for oxidative enzymes like 3β-HSD. taylorfrancis.com

Substrate and Product Analysis: Accurate and sensitive analytical methods are required to quantify the substrate and any resulting metabolites. High-performance liquid chromatography (HPLC) is a commonly used technique for separating and quantifying steroids in in vitro assays. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used for the identification and quantification of metabolites. taylorfrancis.com

Controls: The inclusion of appropriate controls is essential for data interpretation. A positive control, using a known substrate for the enzyme (e.g., testosterone for aromatase and 5α-reductase), confirms the activity of the enzyme preparation. A negative control, with either a heat-inactivated enzyme or in the absence of the enzyme or co-factor, ensures that the observed conversion is enzyme-dependent. taylorfrancis.com

Pharmacodynamics and Receptor Interactions of Bolandiol in Non Human Models

Androgen Receptor (AR) Binding Affinity and Transactivational Potency of Bolandiol

This compound exhibits measurable, albeit lower, binding affinity for the recombinant rat androgen receptor (AR) compared to T, DHT, and 19-NT nih.govresearchgate.netnih.gov. In in vitro transcription assays mediated by AR, this compound demonstrated functional agonist activity nih.govresearchgate.netnih.gov. However, its potency in these assays was significantly lower than that of T, DHT, and 19-NT, ranging from 4% to 9% of their potency nih.govresearchgate.netnih.gov.

Here is a summary of the relative binding affinities and transactivational potencies:

| Compound | Relative Binding Affinity (RBA) for AR (% of standard) | Transactivational Potency via AR (% of standard) |

| This compound | Low (2-6% of standards) nih.gov | 4-9% of T, DHT, 19-NT nih.govresearchgate.netnih.gov |

| Testosterone (B1683101) | High (Standard) | High (Standard) |

| DHT | High | High |

| 19-NT | High | High |

Note: Standards for RBA and potency vary depending on the specific assay and reference compound used in the cited research.

Progestin Receptor (PR) Binding and Agonist Activity

This compound has shown low, but measurable, affinity for recombinant human progestin receptors (PR-A and PR-B) nih.govresearchgate.netnih.gov. Similar to its interaction with AR, this compound demonstrated functional agonist activity in transcription assays mediated by PR nih.govresearchgate.netnih.gov. Its potency via PR was approximately 1% of that of progesterone (B1679170), the standard in PR assays nih.govresearchgate.netnih.gov. This measurable affinity for PR is a characteristic shared with other 19-norandrogens like 19-NT nih.gov.

Estrogen Receptor (ERα and ERβ) Binding and Transcriptional Modulation

This compound also exhibits low, but measurable, affinity for recombinant human estrogen receptors ERα and ERβ-1 nih.govresearchgate.netnih.gov. In transcription assays mediated by ER, this compound was stimulatory nih.govresearchgate.netnih.gov. Its potency was approximately 3% and 1% of that of estradiol (B170435) (E2) acting through ERα and ERβ, respectively nih.govresearchgate.netnih.gov. Unlike 19-NT, which did not bind to ER, this compound showed affinity for both ER subtypes nih.gov. The transcriptional activity of ERs is modulated by ligand binding, receptor dimerization, and interaction with coactivators and corepressors bmbreports.orgimrpress.comnih.gov.

Tissue Selectivity Mechanisms in Preclinical Models

A key characteristic of this compound observed in non-human models is its tissue selectivity, exhibiting preferential anabolic activity with less pronounced effects on sex accessory glands ebi.ac.uknih.govresearchgate.netnih.gov. This has led to its consideration as a potential "prostate-sparing" androgen alchetron.comnih.gov.

Differential Effects on Androgen-Sensitive Tissues (e.g., Levator Ani Muscle vs. Ventral Prostate)

In immature castrate rats, this compound has been shown to be equipotent to testosterone in stimulating the growth of the levator ani muscle, a classic indicator of anabolic activity nih.govresearchgate.netnih.gov. Conversely, this compound was significantly less potent than testosterone in stimulating the growth of sex accessory glands, such as the ventral prostate and seminal vesicles nih.govresearchgate.netnih.govnih.gov. At doses where this compound effectively maintained levator ani muscle weight in castrated rats, it resulted in little or no stimulation of ventral prostate or seminal vesicle weights nih.gov. This differential effect highlights its tissue selectivity nih.govnih.gov.

Here is a comparison of the effects of this compound, T, and DHT on tissue weights in castrate rats:

| Compound | Effect on Levator Ani Muscle Weight | Effect on Ventral Prostate Weight | Effect on Seminal Vesicle Weight |

| This compound | Equiponent to T nih.govresearchgate.netnih.gov | Little or no stimulation nih.govnih.gov | Little or no stimulation nih.govnih.gov |

| Testosterone | Significant stimulation nih.govnih.gov | Significant stimulation nih.govnih.gov | Significant stimulation nih.govnih.gov |

| DHT | Significant stimulation nih.gov | Significant stimulation nih.gov | Maintained weight nih.gov |

Note: Data is based on observations in castrate rat models.

Role of Coregulators and Alternative Signaling Pathways in Tissue Selectivity

The precise mechanisms underlying this compound's tissue selectivity are not fully elucidated but are hypothesized to involve multiple factors ebi.ac.uknih.govresearchgate.netnih.gov. These include potential actions via AR, PR, and/or ER, the utilization of alternative signaling pathways, and/or metabolism to a more potent selective steroid ebi.ac.uknih.govresearchgate.netnih.gov.

One proposed mechanism involves differential recruitment of transcriptional coregulators to the androgen receptor in different tissues nih.gov. It is suggested that in anabolic tissues like the levator ani muscle, this compound binding to AR may facilitate coactivator recruitment, leading to agonistic responses nih.gov. In contrast, in sex accessory tissues such as the ventral prostate or seminal vesicles, this compound's interaction with AR might lead to corepressor recruitment and an antagonistic transcriptional response, contributing to tissue-specific pharmacology nih.gov. The expression of coregulators and their phosphorylation status may play a role in amplifying or modifying androgen action in a tissue-specific manner nih.gov.

Additionally, the lack of 5α-reduction of this compound in tissues rich in 5α-reductase, such as the prostate, may contribute to its reduced androgenic effect in these tissues compared to testosterone, which is converted to the more potent DHT nih.govresearchgate.net. Studies have shown that the stimulation of sex accessory gland weights by this compound is not inhibited by co-treatment with a dual 5α-reductase inhibitor, unlike that of testosterone nih.govresearchgate.netnih.gov. This compound is also not aromatized in vitro by recombinant human aromatase, suggesting its estrogenic effects are likely due to direct receptor binding rather than conversion to estrogen nih.govresearchgate.netnih.govresearchgate.net.

Receptor Antagonist Co-administration Studies to Elucidate Receptor Contributions

Studies involving the co-administration of receptor antagonists have been used to investigate the contribution of specific steroid hormone receptors to this compound's observed effects in non-human models . For instance, the estrogenic activity of this compound, such as stimulating uterine weight increases in immature female rats, was partly blocked by co-administration of ICI 182,780, an estrogen receptor antagonist nih.govresearchgate.netnih.gov. Co-administration studies with antagonists for AR and PR could further clarify the extent to which this compound's effects in various tissues are mediated through these receptors. Additionally, studies with 5α-reductase inhibitors, as mentioned earlier, have helped demonstrate that this compound's activity in sex accessory glands is not dependent on 5α-reduction nih.govresearchgate.netnih.gov.

Investigation of Non-Classical Steroid Hormone Receptor Interactions (e.g., Microsomal Binding Sites)

Beyond the classical genomic actions mediated by nuclear steroid hormone receptors such as the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER), anabolic-androgenic steroids (AAS), including this compound, can elicit rapid, non-genomic effects. These rapid effects can occur through several mechanisms, including interactions with non-AR/ER microsomal binding sites. researchgate.netnih.gov Non-classical genomic signaling can also occur where steroid hormone-receptor complexes influence transcription without directly binding to their specific DNA response elements, instead interacting with transcription factors. nih.gov Rapid, non-genomic actions may involve direct steroid effects on the cell membrane, actions through a steroid-specific membrane receptor or G-protein coupled receptor, and/or the activation of signaling kinases. nih.govwellesley.edu

Studies have shown that this compound binds weakly to recombinant rat AR and has low but measurable affinity for recombinant human PR-A, PR-B, ERα, and ERβ-1. researchgate.netnih.gov While these interactions contribute to its pharmacological profile, the tissue selectivity observed with this compound in vivo suggests that alternative mechanisms, potentially involving non-classical pathways or differential recruitment of transcriptional coregulators, may play a role. researchgate.netnih.govoup.com

Microsomal binding sites, distinct from classical steroid hormone receptors, have been identified and studied for their interaction with various compounds, including antioestrogens. nih.gov These sites are associated with the endoplasmic reticulum. nih.gov While the provided search results confirm the existence and investigation of such microsomal binding sites in the context of other steroids like antioestrogens, specific detailed research findings on this compound's direct binding or interaction with these non-AR/ER microsomal sites were not extensively detailed in the immediate search results. However, the general mechanism of AAS eliciting rapid effects through non-AR/ER microsomal binding sites is acknowledged in the literature discussing this compound's mechanism of action. researchgate.net

Modulation of Ion Channels by this compound in Cellular Systems

Ion channels are crucial protein structures embedded in cell membranes that regulate the flow of ions, playing vital roles in numerous cellular processes, including the excitability of neurons and muscle cells, muscle contraction, hormone and neurotransmitter secretion, and maintaining intracellular ion balance. numberanalytics.comnumberanalytics.compatsnap.com The activity of ion channels can be modulated by various factors, including voltage changes, ligand binding, phosphorylation, and mechanical stress. numberanalytics.comnumberanalytics.com Steroid hormones, in general, are known to employ rapid, non-genomic actions that can involve altering ion fluxes across the cell membrane through physiochemical interactions or by acting through membrane-located receptors coupled to second messenger systems. nih.govwellesley.edu

Metabolic Pathways of Bolandiol in Non Human Models

Identification of Primary Metabolites of Bolandiol in Animal Systems

Research in animal models, particularly rats, suggests that this compound can be metabolized through several pathways. One proposed primary metabolic route is the conversion to 19-nortestosterone (nandrolone) ebi.ac.uknih.gov. This conversion is thought to contribute to this compound's anabolic activity nih.gov. Studies have detected increased urinary metabolites of 19-nortestosterone after administration of this compound, supporting this metabolic pathway nih.gov. Other potential metabolic transformations include 5α-reduction and aromatization, analogous to the metabolism of testosterone (B1683101) nih.govresearchgate.net.

Role of 3β-Hydroxysteroid Dehydrogenase in this compound Metabolism to Nandrolone (B1676933)

The conversion of this compound to 19-nortestosterone is hypothesized to be mediated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) nih.gov. 3β-HSD is a key enzyme in steroid biosynthesis, catalyzing the oxidative conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids uniprot.orgwikipedia.org. In the case of this compound (a Δ⁵-3β-hydroxysteroid analogue), 3β-HSD would facilitate the conversion of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position, resulting in the formation of 19-nortestosterone nih.gov.

Assessment of 5α-Reduction Metabolite Formation (e.g., Tetrahydronandrolone)

The potential for this compound to undergo 5α-reduction, similar to testosterone's conversion to dihydrotestosterone (B1667394) (DHT), has been investigated nih.govresearchgate.net. 5α-reduction of this compound would theoretically lead to metabolites such as tetrahydronandrolone (5α-estran-3β,17β-diol) nih.govresearchgate.netresearchgate.net. Studies using a dual 5α-reductase inhibitor (dutasteride) in castrate immature male rats treated with this compound showed that the inhibitor did not significantly affect this compound's maximal effects on ventral prostate and seminal vesicle weights nih.govresearchgate.net. This suggests that 5α-reduction may not be a primary or necessary metabolic pathway for this compound to exert its observed effects in these tissues, or that this compound itself, rather than a 5α-reduced metabolite, is the primary active compound in this context nih.gov. In vitro studies with recombinant human 5α-reductase also revealed minimal conversion of this compound to 5α-reduced metabolites .

Analysis of Aromatization Metabolites (e.g., Estradiol)

Aromatization is another significant metabolic pathway for many steroids, converting androgens into estrogens wikipedia.orgwikipedia.org. For this compound, aromatization would theoretically yield estradiol (B170435) (E₂) nih.govresearchgate.net. The possibility of this compound undergoing aromatization has been examined. In vitro studies using purified recombinant human aromatase did not observe significant aromatization of this compound ebi.ac.uknih.govresearchgate.net. Although this compound has shown some estrogenic activity in vivo in immature female rats, which was partially blocked by an estrogen receptor antagonist, the in vitro aromatase studies suggest that this estrogenic activity may not be primarily due to conversion to estradiol via aromatase ebi.ac.uknih.govresearchgate.net.

In Vitro Metabolism Studies Using Hepatic Microsomal Preparations

In vitro studies utilizing hepatic microsomal preparations from animal livers are commonly employed to investigate the metabolic fate of compounds evotec.comthermofisher.com. These preparations contain key drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and some phase II enzymes evotec.comthermofisher.com. While specific detailed data tables for this compound metabolism in animal hepatic microsomes were not extensively available in the search results, general principles of such studies involve incubating the compound with microsomes and cofactors (like NADPH) and analyzing the formation of metabolites over time using techniques like LC-MS/MS evotec.comthermofisher.com. Studies involving incubation of this compound with recombinant human aromatase and 5α-reductase, which are often present in microsomal fractions depending on the preparation, indicated minimal conversion to estrogenic or 5α-reduced metabolites . Hepatic metabolism is a major route of biotransformation for many steroids wikipedia.org.

Excretion Profile Analysis of this compound and its Metabolites in Animal Urine

Table 1 summarizes some of the proposed metabolic transformations of this compound in non-human models based on the available research.

| Proposed Metabolic Pathway | Enzyme Involved | Potential Metabolite(s) | Evidence in Non-Human Models |

| Oxidation/Isomerization | 3β-Hydroxysteroid Dehydrogenase | 19-Nortestosterone (Nandrolone) | Detected in vivo nih.gov |

| 5α-Reduction | 5α-Reductase | Tetrahydronandrolone | Minimal in vitro/in vivo nih.govresearchgate.net |

| Aromatization | Aromatase | Estradiol | Minimal in vitro ebi.ac.uknih.govresearchgate.net |

| Conjugation | Transferases (e.g., UGTs) | Glucuronides, Sulfates | Implied for urinary excretion wikipedia.orgresearchgate.net |

Analytical Methodologies for Bolandiol and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating bolandiol from complex matrices and its various metabolites before detection and characterization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of various compounds, including steroids. mdpi.comresearchgate.netmdpi.comnih.govscielo.br This method separates analytes based on their interaction with a stationary phase and a mobile phase, with detection relying on the absorption of UV light by the compounds. mdpi.comslideshare.net

For this compound analysis, reverse-phase HPLC with UV detection can be employed. A typical setup might involve a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed at a wavelength around 240 nm, where steroids with a conjugated double bond typically exhibit UV absorption. mdpi.com

Research findings indicate that reverse-phase HPLC with UV detection at λ = 240 nm can effectively resolve this compound from intermediates and metabolites. A method using acetonitrile:water (65:35) as the mobile phase at a flow rate of 1.0 mL/min has been reported to yield a retention time of 8.2 minutes for this compound.

Here is an example of HPLC-UV parameters that have been reported for this compound analysis:

| Parameter | Value |

| Chromatography | Reverse-phase HPLC |

| Detection | UV Detection |

| Wavelength (λ) | 240 nm |

| Mobile Phase | Acetonitrile:Water |

| Mobile Phase Ratio | 65:35 |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 minutes (reported) |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique widely used in steroid analysis, particularly for steroid profiling and doping control. ebi.ac.ukwada-ama.orgtohoku.ac.jpendocrine-abstracts.org GC-MS/MS offers excellent chromatographic separation and highly sensitive and selective detection capabilities. tohoku.ac.jp For steroid analysis by GC-MS, analytes often require derivatization, such as trimethylsilylation, to increase their volatility and thermal stability. ebi.ac.ukwada-ama.org

GC-MS/MS methods are capable of analyzing this compound and its metabolites, including norandrosterone and noretiocholanolone, which are major metabolites detected after administration of 19-nor-4-androstenediol (this compound). ebi.ac.uk These metabolites are often detected in conjugated forms (glucuronide and sulfate (B86663) conjugates) and require hydrolysis before GC-MS analysis. ebi.ac.ukwada-ama.org

GC-MS or GC-MS/MS of trimethylsilyl (B98337) (TMS) derivatives is a standard approach for steroid profiling in urine samples. wada-ama.org This involves steps like extraction, purification, hydrolysis (for conjugated metabolites), derivatization, and subsequent GC-MS/MS analysis. ebi.ac.ukwada-ama.org

Research has shown that GC-MS analysis of trimethylsilyl derivatives of 19-nor-4-androstenediol and its metabolites in human plasma is feasible and has been applied in pharmacokinetic studies. ebi.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become increasingly important for the analysis of steroids and their metabolites, especially when high sensitivity is required or for analyzing polar and conjugated metabolites that are less amenable to GC-MS. wada-ama.orgnih.govchromatographyonline.comnih.govchromatographyonline.commdpi.com LC-MS/MS allows for the direct analysis of conjugated metabolites, such as glucuronides and sulfates, without the need for hydrolysis. wada-ama.org

LC-MS/MS methods are well-suited for the analysis of this compound and its phase II metabolites in biological matrices like urine and serum. wada-ama.orgchromatographyonline.com The coupling of LC with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) transitions, which target specific precursor and product ions of the analytes. nih.govmdpi.com This minimizes interference from the sample matrix.

LC-MS/MS methods have been developed for the simultaneous quantification of endogenous steroids and their phase II metabolites in serum with high sensitivity. chromatographyonline.commdpi.com While specific detailed LC-MS/MS parameters solely for this compound and its metabolites were not extensively detailed in the provided results beyond its general application, the technique's capability for sensitive detection of steroid metabolites, including conjugated forms, is well-established. wada-ama.orgnih.govchromatographyonline.comnih.govchromatographyonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the structure and identity of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of the structure of organic compounds, including steroids like this compound. slideshare.netox.ac.uknanalysis.comlibretexts.org NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule.

While specific NMR spectral data for this compound were not provided in the search results, the general principles of NMR spectroscopy are routinely applied for the structural confirmation of synthesized or isolated steroid compounds. slideshare.netox.ac.uknanalysis.comlibretexts.org

Mass Spectrometry Fragmentation Pathways and Diagnostic Ions

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural characterization. slideshare.netuni-saarland.de Electron Ionization (EI) is a common ionization method used in GC-MS, which typically results in significant fragmentation of the molecule. uni-saarland.de Understanding the fragmentation pathways of this compound is important for interpreting mass spectra and identifying the compound and its metabolites.

For steroids, fragmentation patterns in EI-MS are influenced by the steroid ring structure and the presence of functional groups. researchgate.net Diagnostic ions are fragment ions that are characteristic of specific structural features. nih.govnih.gov These ions can provide crucial clues for the identification of unknown steroids or their metabolites. researchgate.netnih.gov

While detailed fragmentation pathways and specific diagnostic ions for this compound were not explicitly described in the provided search results, studies on the EI mass spectra of trimethylsilylated anabolic androgenic steroids, including 19-norandrostenediol derivatives, indicate that fragmentation patterns are related to structural features. researchgate.net Cleavage of the steroid ring system and losses of functional groups or parts of functional groups (e.g., TMS groups or parts thereof after derivatization) are common fragmentation pathways. researchgate.net Diagnostic ions can arise from the cleavage of specific bonds in the steroid core or side chains. researchgate.netnih.gov

For example, fragment ions at specific m/z values can be indicative of the presence of hydroxyl functions at certain positions or the cleavage of specific rings within the steroid structure. researchgate.net The interpretation of these fragmentation patterns, often aided by comparison with mass spectral libraries or synthesized standards, is essential for confirming the identity of this compound and its metabolites in MS analysis. uni-saarland.deresearchgate.net

Electron Ionization (EI) Fragmentation Patterns

Electron Ionization (EI) is a common ionization technique used in GC-MS. In EI, molecules are bombarded with high-energy electrons, typically 70 eV, causing ionization and often extensive fragmentation. libretexts.orgpg.edu.pl The resulting fragment ions produce a characteristic pattern that can be used for identification. For steroids like this compound, derivatization, commonly trimethylsilylation (TMS), is often performed to increase volatility and thermal stability for GC analysis. nih.govresearchgate.net

The EI fragmentation of TMS-derivatized steroids is influenced by the structure and the positions of the TMS groups. nih.gov Characteristic fragment ions are formed through various cleavage pathways, including the loss of methyl radicals ([M-15]+) and losses related to the TMS group, such as the loss of TMSOH ([M-90]+) or combinations thereof ([M-15-90]+). nih.govresearchgate.net The fragmentation patterns can also be influenced by the stereochemistry of the steroid nucleus. researchgate.net

While specific EI fragmentation patterns for this compound TMS derivatives were not extensively detailed in the search results, studies on other hydroxy steroids provide insights into typical fragmentation pathways. For instance, methyl radical cleavage can occur from angular methyl groups (C-18 or C-19) or from TMS groups. nih.gov The loss of a tert-butyl radical (57 Da) is characteristic for tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net Given this compound's structure as a 19-norsteroid with hydroxyl groups at the 3β and 17β positions, its TMS derivative would likely exhibit fragments corresponding to the loss of methyl from the C-18 position and losses related to the TMS groups at the hydroxyl positions, along with characteristic steroid ring cleavages.

Tandem Mass Spectrometry (MS/MS) Approaches for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for metabolite identification, providing structural information through the fragmentation of selected precursor ions. ijpras.comnih.gov This approach is particularly useful for analyzing complex biological matrices where multiple metabolites may be present. nih.gov

In MS/MS, a precursor ion is selected and then subjected to dissociation to produce fragment ions, which are then detected and analyzed. libretexts.org Various dissociation techniques can be employed (see Section 7.2.2.3). By analyzing the fragmentation pattern of a metabolite, its structure can be elucidated or confirmed by comparison to spectral libraries or in silico fragmentation predictions. ijpras.comnih.gov

For this compound, which is metabolized to nandrolone (B1676933) and its subsequent metabolites like norandrosterone and noretiocholanolone, MS/MS can be used to identify these transformation products in biological samples such as plasma and urine. ebi.ac.ukresearchgate.net Studies on the metabolism of related anabolic steroids demonstrate the utility of LC-MS/MS for identifying phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites by analyzing characteristic neutral losses or product ions. mdpi.com For instance, a neutral loss of 176 Da is characteristic of glucuronide metabolites. mdpi.com

Data-dependent acquisition (DDA) is a common MS/MS approach in untargeted metabolomics, where the most abundant ions in a full scan are automatically selected for fragmentation. nih.gov However, for complex samples, this can lead to low MS/MS coverage of less abundant metabolites. nih.gov Target-directed DDA with time-staggered precursor ion lists has been proposed to enhance MS/MS coverage, especially for low-abundance metabolites and in high co-elution zones. nih.gov

Advanced Dissociation Techniques (e.g., ECD, ETD, Photodissociation)

While Collision-Induced Dissociation (CID), also known as Higher-Energy Collisional Dissociation (HCD) in some instruments, is the most common fragmentation method in MS/MS, advanced dissociation techniques offer complementary or more specific fragmentation patterns, particularly useful for larger molecules or those with labile modifications. thermofisher.commdpi.comnih.gov Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are electron-based techniques that induce fragmentation by reacting an electron with a multiply-charged cation. thermofisher.comnih.govwikipedia.org Unlike CID, which typically cleaves peptide amide bonds, ECD and ETD can cleave N-Cα bonds, producing c- and z-type ions, and are advantageous for preserving labile post-translational modifications. thermofisher.commdpi.comnih.govwikipedia.org However, ECD is primarily used in Fourier transform ion cyclotron resonance (FTICR) MS, while ETD is more widely implemented on various mass spectrometer platforms and works best for higher charge state ions. thermofisher.comnih.govwikipedia.org

Photodissociation techniques, such as Ultraviolet Photodissociation (UVPD), utilize photons to induce fragmentation. thermofisher.commdpi.com UVPD can provide different fragmentation pathways compared to CID/HCD and has shown utility in providing comprehensive fragmentation for various molecules, including peptides. thermofisher.commdpi.com

While these advanced techniques are widely applied in proteomics and the analysis of larger biomolecules, their specific application to the fragmentation of this compound and its relatively small steroid metabolites was not prominently featured in the search results. However, the principles of these techniques suggest they could potentially offer alternative fragmentation pathways for structural elucidation of this compound metabolites, particularly conjugated forms or those with modifications that are labile under CID.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule based on the absorption of infrared radiation at specific frequencies. libretexts.orgutdallas.edumasterorganicchemistry.com Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. libretexts.orgutdallas.edumasterorganicchemistry.com

For this compound, which contains hydroxyl (-OH) groups and a carbon-carbon double bond (C=C) within its steroid structure, IR spectroscopy can provide valuable information about the presence and environment of these functional groups. ebi.ac.uk The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹, with the exact position and breadth depending on hydrogen bonding. libretexts.orgutdallas.edustackexchange.comyoutube.com The C=C stretching vibration in alkenes usually gives rise to a band in the region of 1620-1680 cm⁻¹, which can be weak to medium in intensity. youtube.com Additionally, C-H stretching vibrations (around 2850-3000 cm⁻¹ for sp³ and above 3000 cm⁻¹ for sp²) and C-O stretching vibrations (around 1000-1300 cm⁻¹) would also be present and informative. libretexts.orgutdallas.edu

The "fingerprint region" of the IR spectrum (typically 700-1200 cm⁻¹) contains a complex pattern of bands arising from various bending and stretching vibrations, which is unique to each molecule and can be used for identification by comparison to reference spectra. libretexts.org

While IR spectroscopy can confirm the presence of key functional groups in this compound, it typically does not provide the detailed structural information or sensitivity required for the identification and quantification of trace levels of metabolites in complex biological matrices, which is better addressed by mass spectrometry-based techniques. utdallas.edu

Sample Preparation and Purification Methodologies

Effective sample preparation is critical for the accurate analysis of this compound and its metabolites in biological matrices. lcms.czbiotage.com Biological samples such as urine, plasma, and tissue contain numerous endogenous compounds that can interfere with analytical measurements. lcms.czbiotage.com Sample preparation aims to isolate and concentrate the analytes of interest while removing interfering substances. lcms.czbiotage.comsigmaaldrich.com

Liquid-Liquid Extraction Protocols for Biological Matrices

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique that separates analytes based on their differential partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.comcelignis.com LLE is effective for isolating analytes with varying polarities from complex biological matrices. biotage.comchromatographyonline.comaurorabiomed.com

For the extraction of steroids like this compound and its metabolites from biological fluids such as plasma or urine, LLE protocols often involve adjusting the pH of the aqueous sample to optimize the partitioning of the analytes into the organic phase. chromatographyonline.com Common organic solvents used for steroid extraction include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. nih.gov The choice of solvent depends on the polarity of the analytes and the matrix. chromatographyonline.comchromatographyonline.com

A typical LLE procedure involves mixing the biological sample with an appropriate organic solvent, allowing the phases to separate, and then collecting the organic layer containing the extracted analytes. chromatographyonline.com Multiple extraction steps may be performed to maximize recovery. chromatographyonline.com Techniques to disrupt protein binding, such as the addition of organic solvents or pH adjustment, may be necessary to improve the extraction efficiency from matrices like plasma. chromatographyonline.com While classical LLE can be manual and solvent-intensive, automated LLE systems are available to increase throughput and reproducibility. aurorabiomed.com Supported Liquid Extraction (SLE), which uses an inert solid support coated with the aqueous phase, offers a simpler and faster alternative to traditional LLE. biotage.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a versatile chromatographic technique used for sample preparation, purification, and concentration of analytes from various matrices, including biological samples. lcms.czsigmaaldrich.comchromatographyonline.comnih.gov SPE involves the partitioning of analytes between a liquid sample phase and a solid stationary phase (sorbent) packed in a cartridge or well plate. sigmaaldrich.comchromatographyonline.com

The selection of the appropriate SPE sorbent is crucial and depends on the chemical properties of the analyte and the matrix. sigmaaldrich.comchromatographyonline.com Common SPE sorbent chemistries include reversed-phase (e.g., C18, C8), normal-phase (e.g., silica), ion-exchange, and mixed-mode sorbents. biotage.comchromatographyonline.com Reversed-phase SPE is commonly used for extracting nonpolar or moderately polar compounds like steroids from aqueous biological matrices. chromatographyonline.com Ion-exchange SPE is suitable for charged analytes, while mixed-mode sorbents combine different retention mechanisms to achieve higher selectivity and cleaner extracts, particularly useful for biological fluids. biotage.com

Enzymatic Hydrolysis for Metabolite Release

Many steroid metabolites, including those of this compound, undergo phase II metabolism in the body, resulting in the formation of glucuronide and sulfate conjugates. These conjugated forms are more polar and readily excreted, but analytical methods often require the release of the free steroid for efficient extraction and detection by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) rsc.orgrsc.orgescholarship.orgnih.govebi.ac.ukwaters.com. Enzymatic hydrolysis is a widely used technique to cleave these conjugates.

The process typically involves incubating the biological sample (such as urine) with enzymes that possess β-glucuronidase and/or sulfatase activity rsc.orgrsc.orgescholarship.orgdshs-koeln.dedshs-koeln.de. β-Glucuronidase enzymes hydrolyze glucuronide conjugates, while sulfatase enzymes cleave sulfate conjugates escholarship.org. Various enzyme sources are utilized, including those from Helix Pomatia and Escherichia coli dshs-koeln.dedshs-koeln.de. Helix Pomatia preparations often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates dshs-koeln.dedshs-koeln.de. Enzymes from E. coli primarily provide β-glucuronidase activity dshs-koeln.dedshs-koeln.de.

Optimizing enzymatic hydrolysis conditions, such as enzyme concentration, incubation time, temperature, and buffer pH, is crucial for achieving efficient deconjugation dshs-koeln.de. Conventional enzymatic hydrolysis protocols can require lengthy incubation times, sometimes ranging from 12 to 18 hours rsc.orgrsc.org. Research has explored methods to enhance the kinetics of enzymatic hydrolysis, such as using ultrasonic energy, which has been shown to drastically shorten the required incubation time to as little as 30 minutes for some steroids rsc.orgrsc.org.

While enzymatic hydrolysis is a preferred method due to its specificity compared to chemical hydrolysis (which can lead to analyte degradation), the efficiency of sulfatase activity can sometimes be a limiting factor escholarship.org. Different sulfatase enzymes and mixtures have been evaluated to improve the cleavage of sulfated steroids escholarship.org.

After enzymatic hydrolysis, the released free steroids are typically extracted from the biological matrix using techniques like solid-phase extraction (SPE) before analysis by chromatographic methods coupled with mass spectrometry rsc.orgrsc.orgescholarship.org.

Quantitative Analytical Method Validation for this compound Research

Quantitative analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results for the quantification of this compound and its metabolites in research studies europa.eulabmanager.comoecd.orgpharmadevils.com. Validation parameters are generally established based on guidelines from regulatory bodies like the ICH (International Council for Harmonisation) europa.eulabmanager.com.

Key validation parameters for quantitative analytical methods include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix, such as endogenous substances or other potential co-administered compounds labmanager.compharmadevils.com.

Accuracy: The closeness of agreement between the value found and the accepted true value labmanager.compharmadevils.com. Accuracy is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is measured waters.comlabmanager.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample labmanager.compharmadevils.com. Precision is typically evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision) rsc.orgrsc.orgwaters.comeuropa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range labmanager.compharmadevils.com. Linearity is typically assessed by analyzing a series of samples with known concentrations and evaluating the correlation coefficient of the calibration curve labmanager.comresearchgate.netrsc.org.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions waters.comeuropa.eupharmadevils.com.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision europa.eupharmadevils.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters europa.eupharmadevils.com.

Research findings on the validation of analytical methods for anabolic steroids and their metabolites provide insights applicable to this compound. For instance, studies on related steroids have reported method validation parameters using techniques like GC-MS and LC-MS/MS. Recovery rates for anabolic steroids in urine and tissue samples have been reported to range from approximately 17% to 81% for urine and 26% to 65% for muscle tissue in one study using GC-MS researchgate.net. Another study using LC-MS/MS for anabolic steroids in urine reported extraction recoveries above 77% waters.com. Precision, expressed as relative standard deviation (RSD), has been reported to be below 12.9% in some methods researchgate.net and intra-day precision better than 21% in others waters.com. Linearity is typically demonstrated with high correlation coefficients (r > 0.99) within the relevant concentration range researchgate.netrsc.org. Detection and quantification limits vary depending on the analyte, matrix, and technique used, with reported LODs ranging from 0.06 to 0.8 ng/mL and LOQs from 0.19 to 2.69 ng/mL for female steroid hormones in urine using ultrasound-enhanced enzymatic hydrolysis and LC-MS/MS rsc.orgrsc.org.

Validation data for specific analytical methods used in this compound research would involve determining these parameters for this compound and its relevant metabolites (e.g., 19-norandrosterone, 19-noretiocholanolone) in the specific biological matrix of interest.

Here is an example of how validation data might be presented, based on reported ranges for similar steroid analyses:

| Validation Parameter | Reported Range (Example Data from Steroid Analysis) |

| Recovery | 17% - 81% (urine) researchgate.net, >77% (urine) waters.com |

| Intra-day Precision | 2.1% - 5.2% rsc.org, <21% waters.com |

| Inter-day Precision | 4.9% - 8.0% rsc.org |

| Linearity (r) | >0.99 researchgate.netrsc.org |

| LOD | 0.06 - 0.8 ng/mL rsc.orgrsc.org |

| LOQ | 0.19 - 2.69 ng/mL rsc.orgrsc.org |

Note: The data in this table are illustrative examples based on reported ranges for the analysis of various steroids and should not be considered specific validation data for this compound unless explicitly stated in a research paper.

Preclinical Research Models and Methodologies for Bolandiol Studies

In Vivo Animal Models for Bolandiol Research

In vivo studies utilizing animal models are crucial for assessing the systemic effects of this compound and its tissue-specific activities within a complex biological environment. Rodent models, particularly those involving castration, have been extensively employed to evaluate the androgenic and anabolic properties of this compound.

Castrated Rodent Models for Androgenic/Anabolic Response Assessment

Castrated male rodent models, such as Sprague Dawley and Wistar rats, are standard tools for evaluating the relative androgenic and anabolic potencies of steroid compounds like this compound. nih.govresearchgate.netnih.govresearchgate.netoup.com Castration eliminates endogenous testicular androgen production, allowing researchers to measure the direct effects of administered compounds on androgen-responsive tissues. mdpi.com Key endpoints in these models include measuring the weights of the levator ani muscle, which serves as a classic indicator of anabolic activity, and the ventral prostate and seminal vesicles, which are markers of androgenic activity. nih.govresearchgate.netnih.govoup.com

Studies in castrated immature male rats have shown that this compound is equipotent to testosterone (B1683101) in stimulating the growth of the levator ani muscle. nih.govresearchgate.netebi.ac.uk However, this compound demonstrates less potency than testosterone or dihydrotestosterone (B1667394) (DHT) in stimulating the growth of sex accessory glands like the ventral prostate and seminal vesicles. nih.govresearchgate.netnih.govoup.comebi.ac.uk This differential effect on muscle versus sex accessory glands suggests a degree of tissue selectivity, often referred to as a "prostate-sparing" effect. ergo-log.com

Long-term administration studies (e.g., 6 weeks or 20-24 weeks) in castrated rats have also assessed the impact of this compound on lean body mass, bone mineral density (BMD), and fat mass. nih.govresearchgate.netnih.govoup.com this compound treatment has been shown to prevent the loss of lean body mass and BMD that occurs after castration, with effects comparable to those observed with DHT or 19-nortestosterone (nandrolone) in some studies. nih.govresearchgate.netoup.com For instance, this compound maintained muscle weight in castrated rats, although one study noted it was less effective than DHT in this regard. nih.gov Its effectiveness in maintaining cortical bone density was reported to be approximately half that of DHT in one study. nih.govergo-log.com

Studies in immature female rats have also been conducted to investigate the potential estrogenic activity of this compound, using uterine weight increases as an endpoint. nih.govresearchgate.netebi.ac.uk this compound stimulated dose-dependent increases in uterine weight, which were partially blocked by the estrogen receptor antagonist ICI 182,780. nih.govresearchgate.netebi.ac.uk

The following table summarizes representative findings from castrated rodent models:

| Model (Species, Sex, Status) | Treatment Duration | Key Endpoints Measured | Representative Findings | Citations |

| Rat, Male, Castrated | Short-term (8 days) | Levator ani, Ventral prostate, Seminal vesicles weights | Equipotent to Testosterone on levator ani; Less potent than Testosterone on ventral prostate and seminal vesicles. | nih.govresearchgate.netebi.ac.uk |

| Rat, Male, Castrated | Long-term (6-24 weeks) | Lean body mass, BMD, Fat mass, Levator ani, Ventral prostate, Seminal vesicles weights | Prevented loss of lean body mass and BMD; Maintained levator ani weight; Little to no stimulation of ventral prostate and seminal vesicles weights. | nih.govresearchgate.netnih.govoup.com |

| Rat, Female, Immature | Not specified | Uterine weight | Stimulated dose-dependent increases in uterine weight, partly blocked by ER antagonist. | nih.govresearchgate.netebi.ac.uk |

In Vitro Cell-Based Assay Systems

In vitro cell-based assays are essential for investigating the direct interactions of this compound with steroid hormone receptors and the resulting cellular responses, providing insights into its molecular mechanisms of action.

Reporter Gene Assays for Receptor Transactivation Studies

Reporter gene assays are widely used to quantify the functional agonist or antagonist activity of compounds by measuring their ability to modulate the transcription of a reporter gene (such as luciferase) linked to a promoter containing hormone response elements. mdpi.comindigobiosciences.com These assays are particularly valuable for studying the transactivation potential of this compound via androgen receptors (AR), progesterone (B1679170) receptors (PR), and estrogen receptors (ER). nih.govresearchgate.netebi.ac.ukncats.io

Studies using reporter gene assays have demonstrated that this compound can bind to and activate recombinant rat androgen receptor (AR), recombinant human progestin receptors (PR-A, PR-B), and estrogen receptors (ERα and ERβ-1). nih.govresearchgate.netebi.ac.ukncats.io However, this compound generally exhibits lower binding affinity and functional potency compared to the natural ligands for these receptors (testosterone, DHT, progesterone, and estradiol). nih.govresearchgate.netebi.ac.ukncats.io For instance, this compound was reported to be only 4-9% as potent as testosterone, DHT, and 19-nortestosterone via AR in transcription assays. nih.govresearchgate.netebi.ac.uk Its potency via PR was approximately 1% of progesterone, and via ERα and ERβ was 3% and 1% of estradiol (B170435), respectively. nih.govresearchgate.netebi.ac.uk

This compound has shown biphasic transactivation of reporter genes mediated by ER in certain cell lines, and this activity was completely inhibited by an antiestrogen. nih.gov Using ER subtype-specific expression vectors in HEK-293 cells, it was determined that this compound's transactivation was predominantly mediated by ERα. nih.gov

The following table summarizes representative findings from reporter gene assays:

| Receptor | Assay Type | Cell Line(s) Used | Comparative Potency (vs. natural ligand/standard) | Citations |

| AR | Transactivation | CV-1, Others | 4-9% of Testosterone, DHT, 19-Nortestosterone | nih.govresearchgate.netebi.ac.uk |

| PR | Transactivation | T47Dco | ~1% of Progesterone | nih.govresearchgate.netebi.ac.uk |

| ERα | Transactivation | T47Dco, HEK-293 | ~3% of Estradiol | nih.govresearchgate.netebi.ac.uk |

| ERβ | Transactivation | T47Dco, HEK-293 | ~1% of Estradiol | nih.govresearchgate.netebi.ac.uk |

Cell Line Selection and Culture Conditions for Mechanistic Investigations

The selection of appropriate cell lines and culture conditions is critical for conducting meaningful in vitro studies on this compound's mechanisms of action. Cell lines are chosen based on their expression of relevant steroid hormone receptors and their suitability for specific assay types.

Commonly used cell lines in this compound research include:

T47Dco human breast cancer cells: These cells are utilized to assess progestational and estrogenic agonist or antagonist activities due to their expression of human PR-A and PR-B, and their use in ER studies. nih.gov

HEK-293 cells: These human embryonic kidney cells are often used for transient transfections with specific receptor expression vectors (e.g., ERα or ERβ) to study subtype-specific transactivation by this compound. nih.gov

CV-1 cells: This monkey kidney cell line is also mentioned in the context of AR studies using in vitro assays.

Cell culture conditions for studying steroid hormone interactions typically involve using phenol-red free media. Phenol red is a pH indicator that can mimic estrogenic activity, and its removal prevents interference with ER-mediated responses. nih.gov The media is commonly supplemented with charcoal-stripped fetal bovine serum (FBS). nih.gov Charcoal stripping removes endogenous steroids present in the serum, ensuring that observed effects are due to the administered compound (this compound) and not confounding factors from the serum. nih.gov These controlled conditions are essential for accurately assessing the binding affinity and functional activity of this compound at steroid hormone receptors. nih.gov

Ex Vivo Tissue Explant Models for Biochemical Analysis

Based on the available search results, there is no specific information detailing the use of ex vivo tissue explant models for biochemical analysis in the context of this compound research. Preclinical studies appear to rely on in vivo administration followed by tissue collection and analysis, or entirely in vitro cell-based systems and enzymatic assays.

Theoretical and Computational Investigations of Bolandiol

Molecular Modeling and Docking Studies of Bolandiol-Receptor Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to a protein or receptor, and to estimate the strength of the interaction (binding affinity) waocp.orgdovepress.com. For this compound, these studies have primarily focused on its interactions with steroid hormone receptors, including the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone (B1679170) receptors (PR-A and PR-B) ncats.ionih.govresearchgate.net.

Research indicates that this compound exhibits binding affinity for these receptors, although generally with lower potency compared to their primary endogenous ligands ncats.ionih.govresearchgate.net. Specifically, this compound has shown weak but measurable binding to recombinant rat AR and low affinity for recombinant human PR-A, PR-B, ERα, and ERβ-1 ncats.ionih.govresearchgate.net. Functional transcription assays have demonstrated that this compound can stimulate activity mediated by AR, PR, and ER, albeit at a lower potency than testosterone (B1683101) (T), 5α-dihydrotestosterone (DHT), 19-nortestosterone (19-NT), and estradiol (B170435) (E2) nih.govresearchgate.net. For instance, this compound was found to be only 4-9% as potent as T, DHT, and 19-NT via AR, 1% as potent as progesterone via PR, and 3% and 1% as potent as E2 acting through ERα or ERβ, respectively nih.govresearchgate.net.

Molecular docking analysis has been used to explore how this compound and similar non-aromatic steroids might interact with ERs, suggesting they can bind in a manner similar to 17β-estradiol ebi.ac.uk. This suggests that computational docking can provide valuable insights into the potential binding modes and interactions of this compound with its target receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Receptor Binding and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity dovepress.comcreative-biostructure.com. This relationship can then be used to predict the activity of new, untested compounds or to guide the design of molecules with improved properties dovepress.comcreative-biostructure.com.

For this compound and related steroids, QSAR analysis has been applied to study receptor binding affinities and predict biological effects mdpi.comresearchgate.net. QSAR models aim to correlate molecular descriptors (parameters representing various structural, physical, and chemical properties) with observed biological responses, such as binding affinity to AR, ER, or PR mdpi.comresearchgate.net. These models can help identify the key structural features that influence the potency and selectivity of steroid-receptor interactions mdpi.comresearchgate.net.

While general QSAR models for predicting binding to nuclear receptors like AR and ER exist and show good accuracy, specific detailed QSAR studies focused solely on this compound and a series of its direct analogs for predicting receptor binding and biological effects were not prominently found in the search results mdpi.com. However, the principles of QSAR are applicable to understanding how structural modifications to this compound might affect its binding to AR, PR, and ER and subsequently influence its anabolic, estrogenic, and progestogenic activities creative-biostructure.commdpi.com.

QSAR analysis can also be used to predict various properties relevant to the biological fate of a compound, including aspects of its metabolism and excretion creative-biostructure.comnih.gov.

Computational Prediction of Metabolic Pathways and Fragmentation Patterns

Computational methods are increasingly used to predict the metabolic pathways of xenobiotics, including steroids like this compound nih.govresearchgate.netfrontiersin.org. These methods aim to identify potential metabolic transformations, predict the structures of metabolites, and sometimes infer the enzymes involved nih.govresearchgate.net. Various approaches exist, including knowledge-based systems, data mining, QSAR, machine learning, and structure-based methods like docking and molecular dynamics simulations nih.gov.

For this compound, which is a potential metabolic precursor to nandrolone (B1676933), computational prediction of its metabolic fate is relevant wikipedia.orgncats.io. In vitro enzymatic studies with recombinant human aromatase and 5α-reductase have suggested minimal conversion of this compound to estrogenic or 5α-reduced metabolites, indicating that its effects may be primarily mediated through direct receptor activation . Computational tools could potentially predict other metabolic transformations, such as oxidation to 19-norandrostenedione (B190405) or reduction to 19-norandrostane derivatives, which are known chemical reactions this compound can undergo .

Conformational Analysis and Molecular Dynamics Simulations of this compound